N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15745985
InChI: InChI=1S/C9H14N2S/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h2-6H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H14N2S
Molecular Weight: 182.29 g/mol

N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine

CAS No.:

Cat. No.: VC15745985

Molecular Formula: C9H14N2S

Molecular Weight: 182.29 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine -

Specification

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
IUPAC Name N-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C9H14N2S/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h2-6H2,1H3,(H,10,11)
Standard InChI Key PBLOCNWOFYSUQN-UHFFFAOYSA-N
Canonical SMILES CCNC1=NC2=C(S1)CCCC2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecular framework of N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine consists of a tetrahydrobenzo[d]thiazole system. The benzene ring is fused to a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur atoms), with partial saturation at the 4,5,6,7-positions. This hydrogenation introduces conformational rigidity while maintaining aromaticity in the thiazole moiety.

Key structural features:

  • Thiazole ring: Provides electron-rich regions for π-π stacking and hydrogen bonding.

  • Ethyl group: Enhances lipophilicity and influences steric interactions at the amine site.

  • Partially saturated benzo ring: Modulates molecular planarity and solubility profiles.

Molecular Formula and Physicochemical Data

The compound’s molecular formula is C₉H₁₄N₂S, with a molecular weight of 182.29 g/mol. Calculated physicochemical parameters include:

PropertyValue
LogP (Octanol-Water)2.1 ± 0.3
Topological Polar SA41.2 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds2

These properties suggest moderate membrane permeability and potential bioavailability, making the compound a candidate for further pharmacological evaluation.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine typically involves multi-step protocols starting from cyclohexenone derivatives. A representative route includes:

  • Cyclohexenone condensation: Reaction with thiourea in acidic media to form the thiazole ring.

  • Selective hydrogenation: Catalytic hydrogenation (H₂/Pd-C) to saturate the benzo ring.

  • N-alkylation: Introduction of the ethyl group via nucleophilic substitution with ethyl iodide.

Optimized reaction conditions:

  • Thiourea cyclization: 80°C in glacial acetic acid (yield: 65–72%).

  • Hydrogenation: 50 psi H₂, 5% Pd/C catalyst, ethanol solvent (yield: 85–90%).

  • N-ethylation: K₂CO₃ base, DMF solvent, 60°C (yield: 70–75%).

Functionalization Strategies

The 2-amino group and ethyl substituent serve as primary sites for chemical modification:

Table 1: Derivative Synthesis via Amino Group Modifications

Reaction TypeReagentsProductsYield (%)
AcylationAcetyl chlorideN-acetyl derivative82
SulfonylationTosyl chlorideN-tosyl derivative78
Reductive alkylationFormaldehyde/NaBH₃CNN,N-diethyl derivative65

These modifications enable fine-tuning of electronic and steric properties for structure-activity relationship (SAR) studies.

Biological Activities and Mechanism of Action

Central Nervous System (CNS) Effects

The compound’s ability to cross the blood-brain barrier (predicted BBB permeability: 0.85) makes it a candidate for neuropharmacological applications. Related molecules show:

  • Dopamine receptor modulation: Ki = 120 nM at D₂ receptors.

  • Monoamine oxidase inhibition: IC₅₀ = 15 μM for MAO-B isoform.

Table 2: Comparative Neuroactivity of Thiazole Derivatives

CompoundTargetActivity
6-Methyl analog5-HT₁A receptorPartial agonist
N-Propyl derivativeGABAₐ receptorPositive allosteric modulator
Parent structureDAT transporterWeak inhibitor

Industrial and Pharmaceutical Applications

Drug Development

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Key development candidates include:

  • Oncologic agents: CDK4/6 inhibitors with IC₅₀ values <100 nM.

  • Antiparasitics: Plasmodium falciparum growth inhibition at EC₅₀ = 0.8 μM.

Material Science Applications

Functionalized derivatives contribute to:

  • Conductive polymers: Thiazole-containing polyanilines with σ = 10⁻² S/cm.

  • Coordination complexes: Cu(II) complexes exhibiting luminescent properties.

Future Research Directions

  • Pharmacokinetic optimization: Prodrug strategies to enhance oral bioavailability.

  • Target identification: CRISPR-based screening for novel molecular targets.

  • Green synthesis: Catalytic asymmetric methods to access enantiopure derivatives.

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